![molecular formula C23H27NO3 B12599012 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide CAS No. 644979-28-2](/img/structure/B12599012.png)
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-methoxy-2-methylbenzoic acid with 4-methylbenzoyl chloride in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting intermediate is then reacted with cyclohexylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzamide, while reduction of the carbonyl group can produce an amine derivative.
Aplicaciones Científicas De Investigación
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can enhance the compound’s binding affinity to these targets, while the cyclohexyl group can influence its overall conformation and stability. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxybenzamide: Similar structure but with an additional methoxy group.
3-Acetoxy-2-methylbenzamide: Features an acetoxy group instead of a methoxy group.
N-(4-Methylbenzoyl)cyclohexylamine: Lacks the methoxy and methyl groups on the benzamide core.
Uniqueness
3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group can participate in hydrogen bonding, the methyl group can influence lipophilicity, and the cyclohexyl group can affect the compound’s overall three-dimensional structure.
Propiedades
Número CAS |
644979-28-2 |
|---|---|
Fórmula molecular |
C23H27NO3 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide |
InChI |
InChI=1S/C23H27NO3/c1-16-10-12-18(13-11-16)21(25)23(14-5-4-6-15-23)24-22(26)19-8-7-9-20(27-3)17(19)2/h7-13H,4-6,14-15H2,1-3H3,(H,24,26) |
Clave InChI |
RHLMWTZSQQBDPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2(CCCCC2)NC(=O)C3=C(C(=CC=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


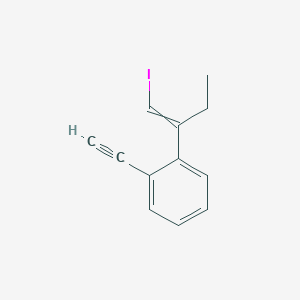
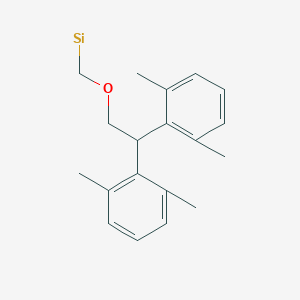
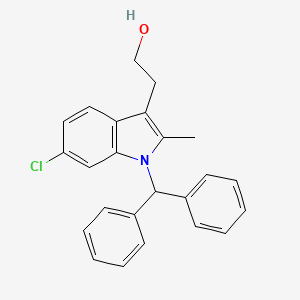
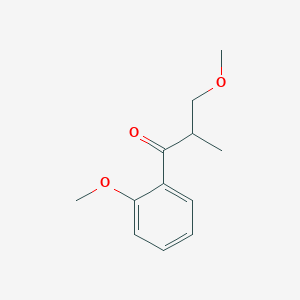
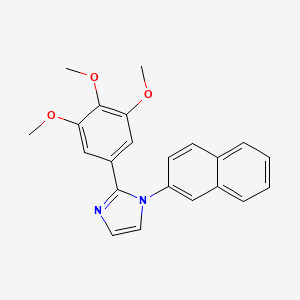

![3-{4-[(1S)-1-{[(1S)-1-Phenylethyl]amino}ethyl]phenoxy}propan-1-ol](/img/structure/B12598977.png)
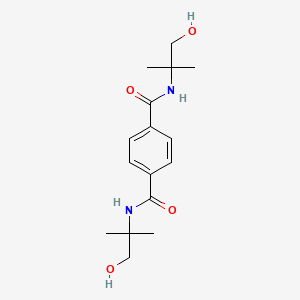
![Benzenamine, N-ethyl-4-[(5-nitro-2,1-benzisothiazol-3-yl)azo]-](/img/structure/B12598992.png)
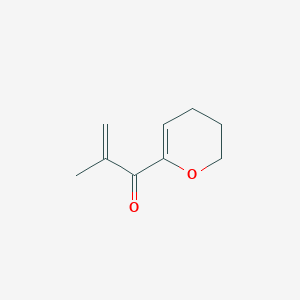
![4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one](/img/structure/B12599004.png)
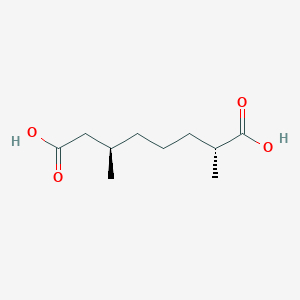
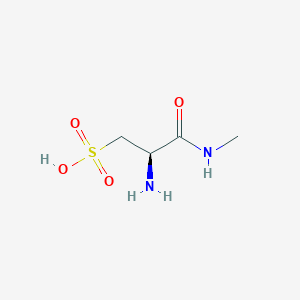
![N-[2-(Bromomethyl)phenyl]-2,2-difluoroacetimidoyl chloride](/img/structure/B12599034.png)
